N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide, also known as AMIPPA, is a synthetic amino acid derivative that has a wide range of applications in scientific research. It is a small molecule that is highly soluble in water and has a high affinity for certain proteins and receptors. AMIPPA has been used in a variety of laboratory experiments, including studies of protein-protein interactions, receptor binding, and enzyme inhibition. In
Mechanism of Action
N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide binds to certain proteins and receptors in the human body. It binds to proteins and receptors in the cell membrane, and this binding triggers a series of reactions that can lead to the activation or inhibition of certain enzymes. For example, this compound can bind to certain receptors in the cell membrane, which can activate certain enzymes that can lead to the production of certain hormones or other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of certain hormones, such as epinephrine and norepinephrine. Additionally, this compound has been shown to inhibit the production of certain enzymes, such as cyclooxygenase-2. Furthermore, this compound has been shown to increase the production of certain neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide in laboratory experiments is its high solubility in water. This makes it easier to work with, as it can be easily dissolved in solutions and used in various experiments. Additionally, this compound has a high affinity for certain proteins and receptors, which makes it a useful tool for studying protein-protein interactions and receptor binding. However, one limitation of using this compound in laboratory experiments is that it can be difficult to accurately measure its concentration in solutions.
Future Directions
There are many potential future directions for research involving N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide. One potential direction is to further explore its effects on the human body, such as its effects on the production of certain hormones and neurotransmitters. Additionally, further research could be done to explore its potential applications in drug development, such as its potential use as an inhibitor of certain enzymes. Furthermore, research could be done to explore its potential uses in environmental studies, such as its potential use as a tool to detect and measure the effects of environmental toxins on the human body. Finally, research could be done to explore its potential uses in medical diagnostics, such as its potential use as a tool to detect and measure the presence of certain proteins and receptors in the human body.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide has a wide range of applications in scientific research. It has been used to study protein-protein interactions, receptor binding, and enzyme inhibition. It has also been used to study the effects of drugs on the human body, such as the effects of anti-cancer drugs on cancer cells. Additionally, this compound has been used to study the effects of environmental toxins on the human body, such as the effects of air pollution on lung cells.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(2)15-8-10-16(11-9-15)23-14(4)19(22)21-18-7-5-6-17(20)13(18)3/h5-12,14H,20H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDVKWYEVBGOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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